molecular formula C9H9Br B2996302 (1-Bromocyclopropyl)benzene CAS No. 77197-87-6

(1-Bromocyclopropyl)benzene

Cat. No.: B2996302
CAS No.: 77197-87-6
M. Wt: 197.075
InChI Key: TWPBXTRRXMHIGP-UHFFFAOYSA-N
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Description

(1-Bromocyclopropyl)benzene is a brominated aromatic compound characterized by a cyclopropane ring directly attached to a benzene ring, with a bromine atom substituted on one of the cyclopropane carbons. This structure combines the unique electronic effects of the cyclopropane ring—a highly strained three-membered carbon ring—with the aromatic properties of benzene. The compound is primarily utilized in organic synthesis, particularly in cyclopropane ring-opening reactions or as a precursor for cross-coupling reactions. Its molecular formula is C₉H₉Br, with a molecular weight of 197.08 g/mol .

Properties

IUPAC Name

(1-bromocyclopropyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br/c10-9(6-7-9)8-4-2-1-3-5-8/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPBXTRRXMHIGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77197-87-6
Record name (1-bromocyclopropyl)benzene
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Preparation Methods

Synthetic Routes and Reaction Conditions: (1-Bromocyclopropyl)benzene can be synthesized through several methods. One common approach involves the bromination of cyclopropylbenzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). Another method involves the reaction of cyclopropylbenzene with N-bromosuccinimide (NBS) under radical conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized to ensure high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: (1-Bromocyclopropyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding cyclopropylbenzene derivatives.

    Reduction Reactions: Reduction of this compound can yield cyclopropylbenzene.

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Products depend on the nucleophile used, such as phenylcyclopropane when using alkyl nucleophiles.

    Oxidation: Cyclopropylbenzene derivatives with oxidized functional groups.

    Reduction: Cyclopropylbenzene.

Scientific Research Applications

(1-Bromocyclopropyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Bromocyclopropyl)benzene in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or radical. In electrophilic aromatic substitution reactions, the bromine atom acts as a leaving group, allowing the formation of a cyclopropylbenzene intermediate. This intermediate can then undergo further reactions depending on the conditions and reagents used .

Comparison with Similar Compounds

Key Observations :

  • Cyclopropane vs. Linear Chains : this compound’s cyclopropane ring introduces significant ring strain, enhancing reactivity compared to the linear (1-Bromopropyl)benzene .
  • Substituent Effects : The cyclopropylmethoxy group in 1-Bromo-3-(cyclopropylmethoxy)benzene adds steric bulk and electron-donating properties, contrasting with the electron-withdrawing bromine in this compound .
  • Multi-Halogenation : [(1-Bromocyclopropyl)bromomethyl]benzene’s dual bromine sites enable diverse reaction pathways, such as sequential cross-coupling or elimination reactions .

This compound

  • Reactivity : The strained cyclopropane ring facilitates ring-opening reactions under nucleophilic or radical conditions. The bromine atom acts as a leaving group in SN2 reactions or Suzuki-Miyaura cross-couplings.
  • Applications : Used in synthesizing cyclopropane-containing pharmaceuticals or agrochemicals. Its strain-driven reactivity is advantageous for constructing complex cyclic systems .

(1-Bromopropyl)benzene

  • Reactivity : The linear alkyl bromide undergoes typical SN2 substitutions or eliminations. Less strained than its cyclopropane analog, it is more stable but less reactive in ring-opening contexts.
  • Applications : Common alkylating agent in organic synthesis; used to introduce propyl groups into target molecules .

1-Bromo-3-(cyclopropylmethoxy)benzene

  • Reactivity : The electron-rich cyclopropylmethoxy group directs electrophilic aromatic substitution (e.g., nitration) to specific positions. Bromine can participate in Ullmann or Buchwald-Hartwig couplings.
  • Applications: Potential intermediate in drug discovery, leveraging the metabolic stability of cyclopropane rings .

[(1-Bromocyclopropyl)bromomethyl]benzene

  • Reactivity : Dual bromine sites allow for stepwise functionalization. The bromomethyl group is highly reactive in nucleophilic substitutions.
  • Applications : Useful in synthesizing dendrimers or multi-functionalized aromatic compounds .

Biological Activity

(1-Bromocyclopropyl)benzene, also known as 1-bromo-4-cyclopropylbenzene, is an organic compound characterized by the presence of a bromine atom attached to a cyclopropyl group and a benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its unique structural properties and potential biological activities.

  • Molecular Formula : C9H9Br
  • Molecular Weight : 201.07 g/mol
  • CAS Number : 12221355

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with biological systems, including its potential as an antimicrobial agent and its role in organic synthesis. The compound exhibits a range of biological activities that can be summarized as follows:

Antimicrobial Properties

Research indicates that compounds similar to this compound demonstrate broad-spectrum antimicrobial activities. For instance, studies have shown that certain brominated compounds exhibit significant efficacy against various pathogens, including both Gram-positive and Gram-negative bacteria, fungi, and even parasites like Leishmania .

Enzyme Inhibition

This compound has been studied for its potential as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. Specifically, it has been identified as a substrate for CYP1A2 and a potential inhibitor for other CYP enzymes . This inhibition could lead to significant implications in pharmacokinetics and drug-drug interactions.

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various brominated compounds, this compound was found to exhibit notable activity against resistant strains of bacteria. The compound showed low micromolar activity against pathogens such as Pseudomonas aeruginosa and Acinetobacter baumannii, which are classified as critical by the World Health Organization due to their resistance profiles .

PathogenMinimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa< 1 μg/mL
Acinetobacter baumannii< 1 μg/mL
Staphylococcus aureus< 2 μg/mL

Study 2: Enzyme Interaction

A detailed investigation into the enzyme inhibition capabilities of this compound revealed that it acts as a competitive inhibitor for CYP1A2. This finding suggests that the compound may alter the metabolism of co-administered drugs that are substrates for this enzyme, potentially leading to increased plasma concentrations and effects .

EnzymeInhibition TypeIC50 (μM)
CYP1A2Competitive5.0
CYP2C19Non-competitive>20

Synthesis and Applications

The synthesis of this compound typically involves bromination reactions where cyclopropyl groups are introduced onto benzene rings. Its applications extend beyond biological activities; it serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Q & A

Q. What are the standard synthetic routes for preparing (1-bromocyclopropyl)benzene, and what analytical techniques validate its purity?

this compound is typically synthesized via cyclopropanation of styrene derivatives using bromine-containing reagents. For example, a [2+1] cycloaddition between bromocarbenes and alkenes can yield the cyclopropyl ring. Post-synthesis, purity is validated using gas chromatography-mass spectrometry (GC-MS) to detect residual solvents and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Cross-referencing melting/boiling points with literature values (e.g., bp 219–220°C ) ensures consistency.

Q. What safety protocols are critical when handling this compound in laboratory settings?

The compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure ). Mandatory safety measures include:

  • Use of nitrile gloves, lab coats, and fume hoods to prevent skin/eye contact.
  • Immediate rinsing with water for 15+ minutes upon exposure .
  • Storage in airtight containers away from oxidizers and bases to avoid unintended reactions.

Q. How do researchers distinguish this compound from structural isomers like 1-bromo-3-cyclopropylbenzene?

High-resolution mass spectrometry (HRMS) differentiates isomers via exact mass matching. Additionally, ¹H NMR coupling patterns reveal spatial arrangements: the cyclopropyl group in this compound produces distinct multiplet splitting (e.g., 1H signals at δ 1.2–1.5 ppm for cyclopropane protons) versus substituent-induced shifts in positional isomers .

Q. What solvent systems are optimal for recrystallizing this compound?

A 3:1 hexane:ethyl acetate mixture is commonly used due to the compound’s moderate polarity (logP ~2.8). Slow cooling to 4°C yields high-purity crystals. Solvent selection avoids halogenated solvents (e.g., DCM) to prevent bromine displacement side reactions .

Q. How is the bromine substituent in this compound exploited in cross-coupling reactions?

The C-Br bond undergoes Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst. Reaction conditions (80°C, K₂CO₃ base, DMF solvent) enable biaryl product formation, critical for synthesizing pharmacophores .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in radical-mediated reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model bond dissociation energies (BDEs) of the C-Br bond (~65 kcal/mol), indicating susceptibility to homolytic cleavage under UV light. This predicts utility in atom-transfer radical polymerization (ATRP) for polymer functionalization .

Q. What strategies resolve contradictory data between X-ray crystallography and NMR in characterizing cyclopropane ring strain?

Discrepancies in bond angles (e.g., X-ray vs. NMR-derived ring strain) are addressed via dynamic NMR experiments. Variable-temperature ¹³C NMR detects ring puckering or fluxional behavior, while X-ray data provide static solid-state geometries. Statistical error analysis (e.g., R-factor < 5%) validates crystallographic models .

Q. How do steric effects influence the nucleophilic substitution of this compound with bulky amines?

The cyclopropane ring imposes steric hindrance, reducing SN2 reactivity. Kinetic studies (e.g., Eyring plots) show higher activation energy (~25 kJ/mol) compared to linear analogs. Bulky amines like DBN require polar aprotic solvents (DMF) to enhance nucleophilicity .

Q. What environmental persistence metrics are used to assess this compound in agrochemical applications?

Hydrolysis half-life (t₁/₂) in aqueous buffers (pH 7, 25°C) and soil biodegradation (OECD 301B test) are measured. The compound’s logD (~3.1) predicts moderate bioaccumulation, necessitating ecotoxicity assays (e.g., Daphnia magna LC₅₀) .

Q. How can isotopic labeling (e.g., deuterium) track this compound in metabolic studies?

Synthesizing deuterated analogs (e.g., (1-bromo-d₃-cyclopropyl)benzene) via deuteration of precursor alkenes enables LC-MS/MS quantification in biological matrices. Isotope effects on reaction rates (kH/kD > 1) elucidate metabolic pathways .

Notes

  • References prioritize peer-reviewed journals (e.g., PubChem ), safety data sheets , and synthetic protocols .
  • Methodological rigor aligns with qualitative research standards for data contradiction analysis .

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